molecular formula C11H9F3N2O B11870340 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine

Cat. No.: B11870340
M. Wt: 242.20 g/mol
InChI Key: MUVBPYRVVTVIQQ-UHFFFAOYSA-N
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Description

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine is a high-purity chemical reagent designed for advanced pharmaceutical and life science research. This quinoline derivative is part of a structurally significant class of compounds explored for modulating key biological pathways. Research on analogous amino-quinoline structures has demonstrated their potential as potent inhibitors of kinase enzymes, such as Receptor-Interacting Protein-2 (RIP2), which is a promising target for the treatment of autoinflammatory diseases like Crohn's disease and Blau Syndrome . Furthermore, structurally similar fluorinated quinoline compounds are being investigated for their antiviral properties, particularly against enteroviruses such as EV-D68, by potentially targeting the viral 2C protein, a key component in viral replication . The incorporation of the 2,2,2-trifluoroethoxy group, a stable and metabolically resistant motif, is a common strategy in medicinal chemistry to optimize the pharmacokinetic properties of lead compounds. This compound is also of interest in neuropharmacology, as related fluorinated quinoline derivatives have been developed and evaluated as high-affinity ligands for phosphodiesterase 5 (PDE5), representing a novel approach for developing positron emission tomography (PET) neuroimaging probes for neurodegenerative conditions like Alzheimer's disease . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

7-(2,2,2-trifluoroethoxy)quinolin-3-amine

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)6-17-9-2-1-7-3-8(15)5-16-10(7)4-9/h1-5H,6,15H2

InChI Key

MUVBPYRVVTVIQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)OCC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 7 2,2,2 Trifluoroethoxy Quinolin 3 Amine and Its Analogs

Strategic Approaches to Quinoline (B57606) Ring System Construction

The foundational step in synthesizing 7-(2,2,2-trifluoroethoxy)quinolin-3-amine is the construction of the quinoline ring. Over the centuries, synthetic strategies have evolved from classical named reactions under harsh conditions to highly efficient modern catalytic methods.

Classical Named Reactions in Quinoline Synthesis: Evolution and Modern Adaptations (e.g., Skraup, Doebner-von Miller, Friedländer, Combes, Povarov)

Several classical, century-old reactions remain fundamental to quinoline synthesis, though they often suffer from drawbacks like harsh conditions and limited substrate scope. mdpi.comresearchgate.net Modern organic chemistry has focused on adapting these methods to improve their efficiency, safety, and environmental impact. nih.gov

Skraup and Doebner-von Miller Reactions: The Skraup synthesis, one of the oldest methods, involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov The related Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone in place of glycerol. nih.govwikipedia.org Both traditionally require strongly acidic and high-temperature conditions. Modern modifications include the use of microwave irradiation and ionic liquids to moderate conditions and improve yields. nih.gov A robust improvement utilizes acrolein diethyl acetal (B89532) as a stable annulation partner in a solvent-free medium, providing broader compatibility with various aniline substrates.

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. researchgate.netorganicreactions.orgwikipedia.org A significant limitation has been the availability of the requisite 2-aminoaryl carbonyl precursors. researchgate.net To circumvent this, modern protocols have been developed that involve the in-situ reduction of more accessible 2-nitroaryl carbonyl compounds, followed by the Friedländer condensation in a one-pot procedure. researchgate.net

Combes Synthesis: The Combes reaction condenses an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. pharmaguideline.comwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration. wikipedia.orgwikiwand.com The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. researchgate.net

Povarov Reaction: As a formal aza-Diels-Alder [4+2] cycloaddition, the Povarov reaction provides access to tetrahydroquinolines and, after subsequent oxidation, quinolines. thieme-connect.com It is a multicomponent reaction typically involving an aniline, an aldehyde, and an alkene. thieme-connect.comscispace.com While traditionally catalyzed by Lewis or Brønsted acids, recent advancements have introduced photocatalytic versions, aligning the synthesis with green chemistry principles. rsc.org An innovative, iodine-mediated formal [3+2+1] cycloaddition has expanded the Povarov reaction's scope, using the methyl group of methyl ketones as a novel synthon. organic-chemistry.org

Table 1: Overview of Classical Quinoline Syntheses and Modern Adaptations

Reaction Name Reactants Typical Conditions Modern Adaptations
Skraup Aniline, Glycerol, Oxidant H₂SO₄, High Temp Microwave, Ionic Liquids nih.gov
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Acid catalyst, High Temp Biphasic media, Acrolein acetals nih.gov
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene ketone Acid or Base catalyst In-situ reduction of nitro-precursors researchgate.net
Combes Aniline, β-Diketone H₂SO₄ or PPA Modified catalysts (e.g., PPE) wikipedia.org
Povarov Aniline, Aldehyde, Alkene Lewis/Brønsted Acid Photocatalysis, Iodine-mediation rsc.orgorganic-chemistry.org

Oxidative Annulation and Cascade Cyclization Strategies for Quinoline Scaffolds

Modern synthetic chemistry prioritizes atom and step economy, leading to the development of elegant oxidative annulation and cascade cyclization strategies for constructing quinoline scaffolds. mdpi.comscilit.com

Oxidative annulation techniques leverage the activation of C–H bonds to form the quinoline ring, often with high efficiency and broad substrate tolerance. mdpi.com These reactions typically employ transition metal catalysts to facilitate the coupling of precursors like anilines with alcohols, olefins, or alkynes. mdpi.com For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes proceeds via a double C-H activation to assemble the quinoline core. acs.orgsnnu.edu.cn

Cascade reactions (or domino reactions) construct complex molecular architectures by combining multiple bond-forming transformations in a single synthetic operation without isolating intermediates. This approach is highly efficient for building fused and polycyclic quinoline systems. acs.org Recent examples include:

A nickel-hydride catalyzed cascade involving the hydroamination of an alkyne followed by cyclization with an anthranil (B1196931) to deliver structurally diverse quinolines. dicp.ac.cn

A metal-free, Lewis acid-promoted cascade alkynyl Prins cyclization followed by an aza-Michael addition to furnish dihydropyranoquinoline scaffolds. acs.orgnih.gov

Transition Metal-Catalyzed and Metal-Free Synthetic Routes

The synthesis of quinolines has been significantly advanced by both transition metal catalysis and the development of metal-free alternatives.

Transition metal-catalyzed methods have become a dominant strategy for quinoline synthesis over the past few decades. researchgate.netias.ac.in Catalysts based on rhodium, acs.org cobalt, mdpi.com palladium, organic-chemistry.org ruthenium, mdpi.com and copper ias.ac.in enable a wide range of transformations, often under milder conditions than classical methods. These reactions frequently proceed through C–H activation pathways, allowing for the direct coupling of simple and readily available starting materials. mdpi.comias.ac.in For example, Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a broad range of quinoline derivatives. organic-chemistry.org

Metal-free synthetic routes are increasingly sought after to avoid the potential for toxic metal contamination in the final products, a critical consideration in pharmaceutical synthesis. mdpi.comresearchgate.net These methods encompass a variety of strategies, from modifications of classical reactions using non-metallic catalysts or alternative energy sources nih.gov to entirely new reaction pathways. Notable metal-free approaches include:

Iodine-catalyzed pseudo three-component reactions of aryl amines and acetylenedicarboxylates. rsc.org

Visible-light-mediated radical azidation of cyclopropenes to afford multisubstituted quinolines. acs.org

Electrophilic cyclization of arylisothiocyanates with alkynes mediated by alkyltriflates. mdpi.com

Regioselective Functionalization for this compound Synthesis

The synthesis of the target molecule requires not only the formation of the quinoline core but also the precise, regioselective installation of the trifluoroethoxy group at the C7 position and the amino group at the C3 position. This presents a significant synthetic challenge, as these positions are not always the most electronically favored for substitution.

Methodologies for Site-Specific Introduction of the Trifluoroethoxy Moiety at Position 7

Direct introduction of the trifluoroethoxy group onto a pre-formed quinoline is difficult. A more viable strategy involves a two-step sequence: the synthesis of a 7-hydroxyquinoline (B1418103) intermediate, followed by O-alkylation.

Synthesis of 7-Hydroxyquinoline Precursors: The 7-hydroxyquinoline core can be prepared through several routes. A classical approach is the Skraup reaction using 3-aminophenol (B1664112) as the starting material. chemicalbook.com More modern, efficient methods have also been developed. An effective one-pot procedure allows for the four-step preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol in good yield, minimizing exposure to hazardous reagents like acrolein. researchgate.netacs.org Alternatively, a multi-step synthesis starting from 6-bromoisatin (B21408) can yield 7-bromoquinoline, which can then be hydrolyzed to 7-hydroxyquinoline, for instance, via a copper-catalyzed reaction. chemicalbook.comgoogle.com

O-Trifluoroethylation: Once the 7-hydroxyquinoline intermediate is obtained, the trifluoroethoxy group can be installed via a Williamson-type ether synthesis. This involves the reaction of the phenoxide, generated by treating 7-hydroxyquinoline with a suitable base (e.g., K₂CO₃, NaH), with a reactive 2,2,2-trifluoroethylating agent.

Table 2: Potential Reagents for O-Trifluoroethylation of 7-Hydroxyquinoline

Trifluoroethylating Agent Leaving Group Reactivity
2,2,2-Trifluoroethyl iodide Iodide High
2,2,2-Trifluoroethyl bromide Bromide Moderate
2,2,2-Trifluoroethyl tosylate Tosylate High
2,2,2-Trifluoroethyl triflate Triflate Very High

This type of alkylation is a well-established transformation, analogous to procedures used in the synthesis of pharmaceuticals like aripiprazole, which involves the alkylation of a 7-hydroxyquinolinone derivative. google.com

Controlled Amination Reactions at Position 3 of the Quinoline Nucleus

Introducing an amino group at the C3 position of the quinoline ring is a non-trivial synthetic step. Direct C-H functionalization at this position is challenging, though not impossible. acs.org Therefore, synthetic strategies often rely on building the ring with the nitrogen functionality already incorporated or on the transformation of another functional group at the C3 position.

A highly effective and contemporary method for constructing 3-aminoquinolines is through rhodium-catalyzed transannulation. This process utilizes easily available 1-sulfonyl-1,2,3-triazoles and 2-aminobenzaldehydes to generate the desired product with low catalyst loading and good functional group tolerance. rsc.org The reaction proceeds through the formation of an α-imino rhodium carbene, which undergoes N-H insertion, cyclization, and aromatization. rsc.org

Other established routes include the condensation of 2-aminobenzaldehydes with reagents such as 1-(2-oxoethyl)-pyridinium bromide salts. rsc.org A widely applicable and classical strategy involves the synthesis of a 3-nitroquinoline (B96883) derivative, followed by its chemical reduction to the 3-aminoquinoline (B160951). The nitro group can be introduced by either constructing the quinoline ring from a nitro-substituted precursor or by direct nitration of the quinoline ring, although controlling the regioselectivity of the latter can be difficult. The subsequent reduction of the nitro group is typically straightforward, using standard reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C).

Sustainable and Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinoline derivatives has traditionally relied on classic named reactions that often involve harsh conditions, toxic reagents, and significant waste generation. In response to the growing need for environmentally responsible chemical manufacturing, a paradigm shift towards sustainable and green chemistry principles is evident in the field of quinoline synthesis. This section explores the development and application of eco-friendly catalytic systems, the use of green solvents, and energy-efficient techniques.

Development and Application of Environmentally Benign Catalytic Systems

The evolution of catalytic systems has been pivotal in advancing green quinoline synthesis. Modern approaches aim to replace stoichiometric reagents with catalytic amounts of more benign and recyclable alternatives.

Nanocatalysts: Nanomaterials have garnered considerable attention as catalysts due to their high surface-area-to-volume ratio and unique electronic properties, which often lead to enhanced catalytic activity and selectivity. In quinoline synthesis, various nanocatalysts have been successfully employed. For instance, magnetic nanoparticles (e.g., Fe3O4) offer the dual advantage of high catalytic efficiency and ease of separation from the reaction mixture using an external magnet, facilitating catalyst recycling. These nanocatalysts have been utilized in multicomponent reactions to afford polysubstituted quinolines in high yields under solvent-free or green solvent conditions.

Brønsted Acids: Brønsted acids have proven to be effective catalysts for various quinoline syntheses, such as the Friedländer and Doebner–von Miller reactions. Solid-supported Brønsted acids, like sulfonic acid functionalized silica (B1680970) or polymers, offer advantages over their homogeneous counterparts, including ease of handling, reduced corrosiveness, and recyclability. Metal- and solvent-free quinoline synthesis has been achieved through Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes, using oxygen as a green oxidant.

Catalyst-Free Protocols: In an effort to further enhance the green credentials of quinoline synthesis, catalyst-free methods have been developed. These reactions are often promoted by the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave irradiation. For example, the reaction of anilines with α,β-unsaturated aldehydes or ketones can proceed without a catalyst to yield quinoline derivatives, simplifying the reaction workup and purification processes.

Table 1: Comparison of Catalytic Systems in Green Quinoline Synthesis
Catalytic SystemExamplesAdvantagesDisadvantages
NanocatalystsFe3O4, ZnO, Ni nanoparticlesHigh activity, large surface area, recyclability, often mild reaction conditions.Potential for leaching, aggregation, and challenges in large-scale synthesis.
Brønsted Acidsp-Toluenesulfonic acid (p-TSA), solid-supported sulfonic acidsReadily available, often metal-free, can be heterogeneous for easy separation.Can require elevated temperatures, potential for corrosion with homogeneous acids.
Catalyst-FreeThermal or microwave-assisted reactionsAvoids catalyst cost and contamination, simplified workup.Often requires higher temperatures or longer reaction times, may have limited substrate scope.

Utilization of Green Solvents and Energy-Efficient Techniques

Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. In contrast, green solvents such as water, ethanol, and ionic liquids are being increasingly adopted for quinoline synthesis. Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Reactions performed in water can also benefit from hydrophobic effects, which can accelerate reaction rates.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org By directly heating the reaction mixture, microwave synthesis can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov This technique has been widely applied to various quinoline syntheses, including multicomponent reactions and catalyst-free protocols. sigmaaldrich.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative to conventional heating. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields. Ultrasound-assisted synthesis has been successfully employed for the preparation of quinoline derivatives, often under milder conditions and in shorter reaction times.

Table 2: Energy-Efficient Techniques in Quinoline Synthesis
TechniquePrincipleAdvantagesTypical Reaction Time Reduction
Microwave-Assisted SynthesisDirect heating of polar molecules through dielectric loss.Rapid heating, reduced reaction times, improved yields, higher product purity.Hours to minutes.
Ultrasound-Assisted SynthesisAcoustic cavitation creates localized high temperature and pressure zones.Enhanced reaction rates, milder bulk reaction conditions, shorter reaction times.Significant reduction, often by a factor of 2-10.

Derivatization Strategies for Structural Exploration of this compound

To explore the full potential of this compound as a versatile scaffold, derivatization strategies are crucial for generating a library of analogs with diverse physicochemical and biological properties. This section focuses on post-synthetic modifications of the existing functional groups and the hybridization of the quinoline core with other heterocyclic systems.

Post-Synthetic Modifications of the Trifluoroethoxy and Amino Groups

The trifluoroethoxy and amino groups on the quinoline ring offer reactive handles for a variety of chemical transformations.

Modification of the 2,2,2-Trifluoroethoxy Group: The 2,2,2-trifluoroethoxy group is generally considered to be chemically stable. However, under certain conditions, particularly in the context of nucleophilic aromatic substitution (SNAr), it can function as a leaving group. This reactivity can be exploited to introduce a range of other substituents at the 7-position. For instance, reaction with various nucleophiles such as amines, thiols, or alkoxides could lead to the corresponding 7-amino, 7-thio, or 7-alkoxy quinoline derivatives. The electron-withdrawing nature of the quinoline ring can facilitate this substitution, especially if the reaction is performed at elevated temperatures or with the aid of a suitable catalyst.

Derivatization of the Amino Group: The primary amino group at the 3-position is a versatile functional group that can undergo a wide array of reactions.

Acylation: Reaction with acyl chlorides or anhydrides can furnish the corresponding amides.

Alkylation: The amino group can be alkylated using alkyl halides to yield secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can serve as intermediates for further transformations or as final products with their own unique properties.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents at the 3-position, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions.

Hybridization of the Quinoline Scaffold with Other Heterocyclic Systems for Enhanced Molecular Diversity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery and materials science. Hybridizing the this compound scaffold with other heterocyclic systems can lead to novel compounds with enhanced or entirely new properties.

Imidazole (B134444) Hybrids: The imidazole ring is a common motif in biologically active molecules. Quinoline-imidazole hybrids can be synthesized through various routes. For instance, the 3-amino group of the quinoline can be used as a starting point for the construction of the imidazole ring. One approach involves the reaction of the 3-aminoquinoline with an α-haloketone followed by cyclization with ammonium (B1175870) acetate. Ultrasound-assisted synthesis has been reported as a green and efficient method for preparing such hybrids. nih.govrsc.orgrsc.org

Pyrazole Hybrids: Pyrazole derivatives are another important class of heterocycles with a broad spectrum of biological activities. The synthesis of quinoline-pyrazole hybrids can be achieved through multicomponent reactions. For example, a one-pot reaction involving a quinoline derivative, an aldehyde, and a pyrazolone (B3327878) can yield complex hybrid structures. Base-catalyzed cyclocondensation reactions are commonly employed for the synthesis of these hybrid molecules. nih.govasianpubs.org

Thiadiazole Hybrids: Thiadiazoles are known to exhibit a range of pharmacological properties. The incorporation of a thiadiazole moiety onto the quinoline scaffold can be accomplished through several synthetic strategies. One common method involves the reaction of a quinoline derivative bearing a thiosemicarbazide (B42300) functionality with a suitable cyclizing agent. Alternatively, a pre-formed thiadiazole ring containing a reactive group can be coupled with a functionalized quinoline.

Table 3: Common Heterocyclic Systems for Hybridization with Quinoline
HeterocycleKey Synthetic StrategiesPotential Applications
ImidazoleMulti-component reactions, cyclocondensation from 3-aminoquinoline.Antimicrobial, anticancer, anti-inflammatory agents.
PyrazoleCyclocondensation reactions, multicomponent reactions.Antimicrobial, anticancer, kinase inhibitors.
ThiadiazoleCyclization of quinoline-thiosemicarbazides, coupling of pre-formed rings.Antimicrobial, anticonvulsant, anticancer agents.

Structure Activity Relationship Sar Investigations of 7 2,2,2 Trifluoroethoxy Quinolin 3 Amine Analogs

Systematic Analysis of Substituent Effects on Quinoline (B57606) Ring System Activity

Influence of the Trifluoroethoxy Group at Position 7 on Molecular Interactions and Electronic Properties

The 2,2,2-trifluoroethoxy group at the 7th position of the quinoline ring is a significant determinant of the molecule's physicochemical properties and its interaction with biological targets. The incorporation of fluorine atoms into organic molecules is known to alter properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov The high electronegativity of the three fluorine atoms in the trifluoroethoxy moiety creates a potent electron-withdrawing effect, which can influence the electron density distribution across the entire quinoline ring system.

This electronic modulation affects the molecule's ability to participate in crucial non-covalent interactions, such as hydrogen bonding and π-π stacking. The trifluoroethoxy group can act as a weak hydrogen bond acceptor and may engage in C-F⋯π interactions, contributing to the stability of the ligand-receptor complex. nih.gov Furthermore, the presence of this bulky, lipophilic group can enhance binding to hydrophobic pockets within a target protein. Studies on related fluorinated quinolines have shown that the position of the fluorine substituent is critical; for instance, a fluorine atom at the C-8 position has been demonstrated to increase the potency of quinolone derivatives against eukaryotic topoisomerase II. nih.gov This suggests that fluorination in the benzene (B151609) portion of the quinoline ring, as seen with the 7-(2,2,2-trifluoroethoxy) group, plays a pivotal role in modulating biological activity through electronic and steric effects.

Contribution of the Amino Group at Position 3 to Molecular Recognition and Binding Affinities

The amino group (-NH₂) at position 3 of the quinoline scaffold is fundamental for molecular recognition and contributes significantly to the binding affinity of the compound. This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form specific and directional interactions with amino acid residues in the active site of a target protein, such as aspartate, glutamate, or serine. mdpi.comresearchgate.net

In many quinoline-based inhibitors, the nitrogen atom of the core ring structure forms a hydrogen bond with conserved residues in the kinase hinge region, an interaction that is pivotal for stabilizing the ligand-protein complex. nih.gov The amino group at position 3 can further anchor the molecule within the binding site, enhancing its inhibitory potential. Structure-activity relationship studies on various quinoline derivatives have consistently highlighted the importance of substituents at this position for biological activity. nih.gov For instance, in 8-aminoquinoline (B160924) antimalarial drugs, modifications to the amino group and its side chain drastically alter efficacy, indicating its direct involvement in the pharmacophore. who.int Therefore, the 3-amino group is a key functional moiety that facilitates precise molecular interactions essential for high-affinity binding.

Impact of Fluorination on Molecular Aromaticity and Pharmacological Activity

The introduction of fluorine atoms into the quinoline ring system has profound effects on its molecular properties and subsequent pharmacological activity. Fluorine is the most electronegative element, and its substitution can significantly alter the electronic nature of the aromatic ring. nih.gov This can lead to changes in the molecule's pKa, dipole moment, and quadrupole moment, which in turn affect its transport, distribution, and target-binding characteristics.

Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability. Moreover, the substitution of hydrogen with fluorine can increase the lipophilicity of the molecule, facilitating its passage through biological membranes. The strategic placement of fluorine can also lead to more potent biological activity. For example, studies on heptafluoroquinoline have shown that the sites of nucleophilic attack are heavily influenced by the activating effects of fluorine atoms. rsc.org This modification of chemical reactivity and electronic properties is a key reason why fluorinated quinolines often exhibit enhanced or novel pharmacological activities compared to their non-fluorinated counterparts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Statistical Models Correlating Structural Descriptors with Biological Outcomes

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. researchgate.net These models are invaluable for predicting the activity of novel compounds, thereby guiding rational drug design and reducing the need for extensive experimental screening. mdpi.com

For quinoline derivatives, various 2D and 3D-QSAR models have been successfully developed. researchgate.netmdpi.com The process involves selecting a training set of molecules with known activities, calculating relevant descriptors (e.g., steric, electronic, hydrophobic), and applying statistical methods like Partial Least Squares (PLS) regression to build the model. The predictive power of a QSAR model is assessed through internal and external validation techniques, using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred). nih.gov

Table 1: Statistical Parameters of QSAR Models for Quinoline Derivatives from Various Studies
QSAR ModelCompound Seriesq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Standard Error of Estimation (SEE)Reference
CoMFAQuinoline Topoisomerase-II Inhibitors0.5920.966Not Reported0.167 nih.gov
CoMSIAQuinoline Topoisomerase-II Inhibitors0.5330.985Not Reported0.111 nih.gov
CoMFAAntiplasmodial QuinolinesNot ReportedNot Reported0.878Not Reported nih.gov
CoMSIAAntiplasmodial QuinolinesNot ReportedNot Reported0.876Not Reported nih.gov
CoMFAQuinazoline EGFR Inhibitors0.5700.8550.657Not Reported nih.gov
CoMSIAQuinazoline EGFR Inhibitors0.5990.8950.681Not Reported nih.gov

Application of CoMFA and CoMSIA in Predicting Activity of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine Derivatives

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into the structure-activity relationships of molecules. nih.govjmaterenvironsci.com These methods are used to predict the biological activity of compounds by correlating their 3D structural features with their known activities. nih.gov

In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. jmaterenvironsci.com The results are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. For instance, a green contour map in a CoMFA steric field indicates that bulky substituents in that region are likely to increase activity, while a yellow contour indicates that bulky groups are detrimental. nih.gov

These models can be instrumental in optimizing the structure of this compound. By analyzing the CoMFA and CoMSIA contour maps generated from a series of its analogs, researchers can identify key structural modifications that are likely to enhance binding affinity and efficacy. For example, the models could reveal whether increasing the bulkiness of a substituent at a particular position or introducing a hydrogen bond donor would be beneficial. nih.govnih.gov This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 2: Interpretation of CoMFA and CoMSIA Contour Maps
Field TypeFavorable Region (Color)Interpretation for ActivityUnfavorable Region (Color)Interpretation for Activity
Steric (CoMFA/CoMSIA)GreenBulkier groups are favoredYellowBulkier groups are disfavored
Electrostatic (CoMFA/CoMSIA)BluePositive charge is favoredRedNegative charge is favored
Hydrophobic (CoMSIA)YellowHydrophobic groups are favoredWhite/GrayHydrophilic groups are favored
H-Bond Donor (CoMSIA)CyanH-bond donors are favoredPurpleH-bond donors are disfavored
H-Bond Acceptor (CoMSIA)MagentaH-bond acceptors are favoredOrange/RedH-bond acceptors are disfavored

Stereochemical Considerations in Quinoline Derivatives and their SAR

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. For quinoline derivatives, the introduction of chiral centers and the resulting stereoisomers can lead to significant differences in pharmacological effects, binding affinities to biological targets, and metabolic profiles. This section explores the critical role of stereochemistry in the structure-activity relationships (SAR) of quinoline derivatives.

Chirality and Enantioselective Synthesis for Optimized Activity

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a key consideration in drug design and development. Enantiomers, the pair of mirror-image stereoisomers, can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis of single enantiomers (enantioselective synthesis) is often crucial for developing safer and more effective drugs.

In the context of quinoline-based compounds, research has demonstrated that the stereochemistry at a chiral center can be a determining factor for biological efficacy. For instance, in the development of certain quinoline-based anticancer agents, it has been observed that compounds with an (R)-configuration at a specific chiral center in a side chain exhibit greater potency compared to their (S)-enantiomers. orientjchem.org This highlights the importance of a specific spatial arrangement for optimal interaction with the biological target.

The differential activity of enantiomers necessitates synthetic strategies that can selectively produce the desired stereoisomer. Enantioselective synthesis of quinoline derivatives has become an important area of research. Various methods have been developed to achieve high levels of enantioselectivity, including the use of chiral catalysts and auxiliaries. For example, a copper(I) hydride-catalyzed asymmetric hydroamination has been successfully employed in the enantioselective synthesis of 4-amino-1,2,3,4-tetrahydroquinolines, yielding products with high enantiopurity. nih.gov Such synthetic advancements are critical for the systematic investigation of the SAR of chiral quinoline derivatives and for the production of single-enantiomer drug candidates.

The following table provides illustrative examples of how chirality can influence the biological activity of quinoline derivatives, based on findings from various research studies.

Quinoline Derivative Class Chiral Center Location Enantiomer Observed Activity Reference
Anticancer AgentsSide Chain(R)-configurationMore Active orientjchem.org
Anticancer AgentsSide Chain(S)-configurationLess Active orientjchem.org

This data underscores the necessity of considering stereochemical aspects in the design and synthesis of novel quinoline derivatives to optimize their therapeutic potential. The ability to synthesize and evaluate enantiomerically pure compounds allows for a more precise understanding of the structure-activity relationships and contributes to the development of improved therapeutic agents.

Computational Chemistry and in Silico Modeling of 7 2,2,2 Trifluoroethoxy Quinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional structure of a molecule. nih.govijcce.ac.ir The process involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

For a molecule like 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine, DFT calculations would identify key structural parameters such as bond lengths, bond angles, and dihedral angles. A crucial aspect of the analysis would be the exploration of conformational preferences, particularly concerning the rotation around the C-O bond of the trifluoroethoxy group. By calculating the energy of different rotational isomers (rotamers), researchers can identify the most stable conformation and the energy barriers between different forms. This information is vital as the molecule's shape dictates how it interacts with its environment.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global/Local Reactivity Descriptors

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small gap typically indicates high chemical reactivity and lower kinetic stability. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, studies on similar 7-aminoquinolines have shown that the HOMO is often concentrated on the amino group, while the LUMO is located near electron-withdrawing groups like trifluoromethyl substituents. nih.gov

Below is an illustrative table of the types of data generated from such an analysis for a generic quinoline (B57606) derivative.

ParameterDefinitionTypical Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.7 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35 eV
Electronegativity (χ)-(EHOMO + ELUMO) / 24.15 eV

Predictive Studies on Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

DFT and its time-dependent extension (TD-DFT) can predict various spectroscopic properties, providing a powerful complement to experimental characterization. nih.gov

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. This theoretical spectrum can be compared with experimental FT-IR data to confirm the molecular structure.

NMR Spectroscopy: The magnetic shielding around each nucleus (e.g., ¹H, ¹³C) can be calculated to predict chemical shifts, aiding in the interpretation of experimental NMR spectra. nih.gov

UV-Vis Spectroscopy: TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. This allows for the prediction of the λmax (wavelength of maximum absorbance) and helps explain the molecule's color and photophysical properties. ijcce.ac.ir

Molecular Docking and Virtual Screening

These in silico techniques are crucial in drug discovery for predicting how a ligand (the molecule of interest) might interact with a biological target, typically a protein or enzyme. researchgate.net

Prediction of Binding Modes and Interaction Energies with Hypothesized Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com The process generates multiple possible binding poses and scores them based on an estimated binding affinity or energy. A more negative binding energy typically suggests a more favorable interaction. nih.gov

For this compound, docking studies could be performed against various cancer or anti-malarial targets where quinoline scaffolds have shown activity. nih.govsemanticscholar.org The results would reveal:

The specific amino acid residues in the binding pocket that interact with the ligand.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

The following table illustrates the kind of output a docking study might produce.

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesKey Interactions
Protein Kinase X-8.5LYS-72, GLU-95, PHE-150H-bond with LYS-72, Pi-Pi stacking with PHE-150
Topoisomerase Y-7.9ASP-479, ARG-503H-bond with ASP-479, Electrostatic with ARG-503

Ligand-Based and Structure-Based Approaches for Identifying Novel Interacting Partners

Virtual screening uses computational methods to search large libraries of compounds for molecules that are likely to bind to a specific biological target.

Structure-Based Virtual Screening (SBVS): This method involves docking a large number of compounds into the known 3D structure of a target protein. The compounds are then ranked by their docking scores to identify the most promising candidates for further testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the structure of a known active molecule (like a quinoline derivative) as a template to search for other compounds in a database with similar shapes and chemical features.

These screening methods could be employed to identify new potential biological targets for this compound or to discover other molecules with similar activity profiles.

Advanced Molecular Simulations

Advanced molecular simulations are powerful tools for investigating the behavior of molecules at an atomic level. These methods are crucial for understanding the dynamic nature of compound-target interactions and for accurately predicting the thermodynamic properties of binding, which are key to assessing a compound's potential efficacy.

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of the conformational changes and stability of a ligand when bound to a biological target, such as a protein kinase. For a compound like this compound, MD simulations could reveal:

The preferred binding poses and the flexibility of the compound within the active site.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

The influence of the 2,2,2-trifluoroethoxy group on the compound's orientation and interaction profile.

The dynamic behavior of the protein-ligand complex, including fluctuations and conformational rearrangements that could impact binding.

However, at present, there are no published studies that have applied MD simulations to investigate the complexes formed by this compound.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a common receptor. These "alchemical" free energy calculations are instrumental in lead optimization as they can provide highly accurate predictions of binding affinity, guiding the selection of the most promising compounds for synthesis and experimental testing.

The application of FEP or TI to this compound and its analogs could quantitatively predict how modifications to the quinoline scaffold would affect its binding potency. This would enable a more efficient exploration of the chemical space around this core structure.

Unfortunately, the scientific literature does not currently contain any reports of FEP or TI studies performed on this compound. The absence of such data precludes a quantitative discussion of its binding affinity based on these advanced computational techniques.

Advanced Analytical Characterization Techniques in Quinoline Research

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic arrangement and connectivity within a molecule. High-resolution methods offer exceptional detail, allowing for confident structural assignment.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR would be used to identify all the hydrogen atoms in the molecule. The spectrum for 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the trifluoroethoxy group, and the protons of the amine group. The chemical shifts (δ) would indicate their electronic environment, and spin-spin coupling patterns would reveal their proximity to neighboring protons, helping to assign their specific positions on the quinoline ring.

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule. The spectrum would confirm the number of distinct carbon environments, including those in the quinoline bicyclic system, the trifluoroethoxy side chain, and the trifluoromethyl group. The chemical shifts would be characteristic of aromatic, aliphatic, and fluorinated carbons.

¹⁹F NMR: As fluorine is a highly sensitive nucleus for NMR, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this molecule, a distinct signal, likely a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons, would be expected for the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides a clear confirmation of the trifluoroethoxy moiety's presence.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons (¹H-¹H) and between protons and directly attached carbons (¹H-¹³C), respectively. These experiments are crucial for unambiguously assigning the signals in the complex aromatic region of the quinoline scaffold.

Table 1: Predicted NMR Data Interpretation for this compound

Technique Expected Observations Information Gained
¹H NMR Signals for aromatic, amine (NH₂), and ethoxy (OCH₂) protons. Confirms presence of all proton types; coupling patterns establish connectivity.
¹³C NMR Signals for quinoline, ethoxy, and trifluoromethyl carbons. Confirms the carbon skeleton and the presence of the CF₃ group.
¹⁹F NMR A characteristic signal for the -CF₃ group. Unambiguously confirms the presence and electronic environment of the fluorine atoms.

| 2D NMR | Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations. | Provides definitive assignment of all proton and carbon signals in the structure. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. For this compound (C₁₁H₉F₃N₂O), the experimentally determined exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) confirming the molecular formula. Fragmentation analysis, where the molecule is broken into smaller pieces within the mass spectrometer, would yield a characteristic pattern that further supports the proposed structure by identifying stable fragments of the quinoline core and the trifluoroethoxy side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring, C-O and C-F stretching from the trifluoroethoxy group (strong absorptions often found in the 1000-1300 cm⁻¹ region), and C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

Table 2: Expected FTIR Absorption Bands for Key Functional Groups

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Ether (C-O) Stretching 1050 - 1250
Fluoroalkane (C-F) Stretching 1000 - 1350 (strong)

Chromatographic and Separative Techniques

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific chemical species.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). By injecting a sample of the compound, a chromatogram is produced where the main peak corresponds to the target molecule. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. HPLC is also highly effective for separating positional isomers that may have been formed during synthesis, ensuring the final product is a single, well-defined compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the target compound itself may have limited volatility, GC-MS is exceptionally useful for analyzing more volatile starting materials, reaction intermediates, or potential byproducts from its synthesis. For instance, precursors like 3-(2,2,2-Trifluoroethoxy)aniline could be monitored using this method. The gas chromatograph separates the volatile components of a sample, and as each component elutes, it is introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Advanced Purification Strategies for Complex Quinoline Derivatives

The purification of complex quinoline derivatives, particularly those containing basic functional groups like the 3-amino group in this compound, presents significant challenges. Standard purification methods such as traditional silica (B1680970) gel chromatography can be ineffective or even detrimental. The acidic nature of silanol (B1196071) groups on the surface of silica gel can lead to strong, irreversible adsorption of basic compounds, resulting in poor recovery, significant peak tailing, or on-column degradation. fujifilm.comrochester.edu To overcome these issues, several advanced purification strategies are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the isolation and purification of high-purity compounds in the pharmaceutical industry. teledynelabs.comwarwick.ac.uk It offers significantly higher resolution and efficiency compared to standard column chromatography. For a moderately polar compound like an aminoquinoline, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. In this technique, the compound is passed through a column with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with additives like trifluoroacetic acid or formic acid to improve peak shape). This method is highly effective for separating complex mixtures and isolating the target compound with high purity. ardena.comnih.gov

Acid-Base Extraction is a classic, yet highly effective, chemical purification technique that leverages the basicity of the amine functional group. wikipedia.orglibretexts.org The crude product, dissolved in a water-immiscible organic solvent, is treated with an aqueous acid solution (e.g., dilute hydrochloric acid). youtube.com The acid protonates the basic amino group, forming a water-soluble ammonium (B1175870) salt. This salt partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. libretexts.org After separating the layers, the aqueous layer is basified (e.g., with sodium hydroxide) to regenerate the neutral, water-insoluble free amine, which can then be extracted back into a fresh portion of organic solvent. This process effectively removes neutral and acidic impurities and is an excellent strategy for initial purification. youtube.com

Modified and Alternative Chromatography Techniques address the issue of silica gel acidity directly.

Deactivated Silica Gel: The acidity of standard silica gel can be neutralized by pre-treating the silica or, more commonly, by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. This deactivates the acidic silanol sites, preventing strong adsorption and allowing for the successful elution of basic compounds.

Alternative Stationary Phases: If silica gel proves problematic, other stationary phases can be used. Alumina (which is available in neutral, acidic, or basic grades) or Florisil can be effective alternatives for the purification of certain sensitive compounds. rochester.edu Furthermore, amino-functionalized silica gel provides a weakly basic surface that is particularly well-suited for the chromatography of basic molecules, reducing tailing and improving separation. fujifilm.com

Table 2: Comparison of Advanced Purification Strategies

Strategy Principle Advantages Applicability for Aminoquinolines
Preparative HPLC High-resolution liquid-liquid partitioning chromatography. warwick.ac.uk High purity, excellent for difficult separations, scalable. ardena.com Highly effective, especially using reverse-phase (RP-HPLC) for final polishing.
Acid-Base Extraction Differential solubility of the amine and its protonated salt form. wikipedia.org Cost-effective, removes different classes of impurities, good for large scale. Excellent for initial bulk purification to remove neutral and acidic impurities. libretexts.org
Modified Chromatography Neutralization of stationary phase or use of alternative adsorbents. rochester.edu Prevents on-column degradation, improves recovery and peak shape for basic compounds. Very useful; adding triethylamine to the eluent is a common and effective approach. fujifilm.com

Chemical Biology and Medicinal Chemistry Applications of 7 2,2,2 Trifluoroethoxy Quinolin 3 Amine Excluding Prohibited Elements

Design and Development of Quinoline (B57606) Scaffolds as Chemical Probes

Quinoline derivatives have been successfully developed as chemical probes for various biological applications, owing to their often favorable fluorescence properties and their ability to interact with biological macromolecules.

Utility in Exploring Biological Pathways and Target Identification

Substituted aminoquinolines, particularly those featuring electron-donating and electron-withdrawing groups, can exhibit strong intramolecular charge-transfer (ICT) fluorescence. This property makes them valuable as fluorescent probes for cellular imaging. For example, certain 2,4-disubstituted 7-aminoquinolines have been synthesized and shown to act as Golgi-localized probes in various cell lines. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing group, can enhance the ICT process in conjunction with an electron-donating amino group, leading to desirable photophysical properties for bioimaging. nih.gov These probes can be instrumental in studying the morphology and dynamics of cellular organelles, thereby aiding in the exploration of biological pathways.

Application in Affinity-Based Proteomics and Chemoproteomics Studies

While specific applications of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine in affinity-based proteomics are not documented, the general principles of this technology can be applied to quinoline-based compounds. Affinity-based proteomics utilizes molecules that can specifically bind to proteins of interest to isolate and identify them from complex biological mixtures. A chemical probe based on a quinoline scaffold could be designed to incorporate a reactive group for covalent modification of its target protein and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection. Such chemoproteomic approaches are powerful tools for target identification and for understanding the mechanism of action of bioactive small molecules.

Rational Design Principles for Modulating Molecular Recognition

The biological activity of quinoline derivatives is highly dependent on their substitution pattern. Rational design strategies are therefore crucial for optimizing their interaction with biological targets to enhance potency and selectivity.

Strategies for Enhancing Selectivity and Potency through Structural Modifications

Structure-activity relationship (SAR) studies on various classes of quinoline derivatives have revealed key structural features that govern their biological effects. For instance, in the development of novel tricyclic topoisomerase inhibitors, modifications at the C-7 position of the quinoline core with different saturated heterocyclic amines were found to significantly impact their microbiological activity. nih.gov The nature and stereochemistry of these substituents influence the binding affinity to the target enzyme and can modulate the selectivity against human topoisomerases. nih.gov Similarly, for quinoline-based EGFR/HER-2 dual-target inhibitors, substitutions on the phenyl ring of the quinoline moiety with electron-withdrawing groups like halogens are considered important for achieving potent anticancer activity. nih.govnih.gov

Table 1: General SAR Observations for Substituted Quinolines

Position of SubstitutionGeneral Effect of ModificationExample Target Class
C-7Introduction of saturated heterocycles can improve antibacterial spectrum.Bacterial Topoisomerases
Phenyl ring (fused)Substitution with electron-withdrawing groups can enhance anticancer activity.EGFR/HER-2 Kinases

Investigation of Aromaticity as a Descriptor for Molecular Interactions and Biological Activity

The aromatic nature of the quinoline ring system is fundamental to its ability to engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. Theoretical studies have explored the use of aromaticity as a descriptor to differentiate between biologically active and inactive quinoline derivatives. By calculating various aromaticity indices, it has been shown that the level of aromaticity, particularly in the heterocyclic ring, can correlate with pharmacological activity in some cases. This suggests that in silico evaluation of aromatic properties could be a useful tool in the early stages of drug design to predict the potential medical effectiveness of new quinoline derivatives.

Quinoline Derivatives as Scaffolds for Multi-Target Ligand Design

The structural versatility of the quinoline scaffold makes it an attractive platform for the development of multi-target ligands, which are designed to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer, where targeting a single pathway is often insufficient.

In silico techniques, such as molecular docking and molecular dynamics simulations, are employed to design quinoline-based compounds with the potential to bind to multiple targets. For example, quinoline scaffolds have been used to design multi-targeted inhibitors of topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins, all of which are relevant targets in cancer therapy. nih.gov The quinoline core can serve as a central fragment that can be elaborated with different pharmacophoric features to achieve the desired multi-target binding profile. nih.govnih.govresearchgate.net

Conceptual Frameworks for Developing Compounds with Modulated Interactions with Multiple Biological Components

The design of single chemical entities capable of interacting with multiple biological targets represents a sophisticated strategy in medicinal chemistry, aimed at addressing complex diseases such as cancer. mdpi.comspringernature.com This multi-target approach can offer advantages over administering multiple drugs, potentially leading to improved therapeutic efficacy and a reduced risk of drug resistance. nih.gov A cornerstone of this strategy is the use of "privileged scaffolds," molecular frameworks that are known to bind to multiple protein targets. The quinoline nucleus is one such scaffold, widely recognized for its versatile binding capabilities through hydrogen bonds and π–π stacking interactions with various protein active sites. nih.gov

The compound this compound serves as a key structural motif in the development of multi-target kinase inhibitors. Its utility stems from a combination of features inherent to its molecular architecture. The quinoline core provides the fundamental framework for interaction with the ATP-binding pocket of kinases. The 3-amino group offers a crucial vector for chemical modification, allowing for the attachment of various side chains to fine-tune the compound's potency and selectivity against different kinases.

A prominent conceptual framework involves the hybridization of pharmacophores, where two or more known active structural units are combined into a single molecule. nih.gov This allows the resulting compound to simultaneously interact with different targets. In the context of this compound, this is often achieved by synthesizing a library of derivatives where different chemical moieties are appended to the 3-amino group. By systematically altering these appended groups, researchers can modulate the compound's interactions with a panel of biological targets, such as various receptor tyrosine kinases (RTKs) implicated in cancer pathways. nih.gov

Detailed structure-activity relationship (SAR) studies are central to this framework. These studies involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural changes influence their interaction with multiple targets. For instance, research on quinoline-based inhibitors has demonstrated that substitutions on the quinoline ring can significantly alter activity and selectivity. nih.gov

The data below illustrates the inhibitory activity of a series of hypothetical compounds based on the this compound scaffold against two distinct kinases, Kinase A and Kinase B. The variation in the 'R' group attached to the 3-amino position demonstrates how subtle chemical modifications can shift the inhibitory profile, a key concept in designing multi-target agents.

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. This data is illustrative.

As shown in the table, modifying the R group leads to significant changes in potency and selectivity. The introduction of a chloro-substituent (Compound 2) enhances potency against both kinases compared to the unsubstituted phenyl ring (Compound 1). Conversely, adding a polar dimethylamino group (Compound 4) results in a potent dual inhibitor, effectively targeting both Kinase A and Kinase B at low nanomolar concentrations. This systematic modification and subsequent biological evaluation allow for the development of compounds with a precisely modulated interaction profile, tailored to simultaneously inhibit multiple key components of a disease pathway.

Future Perspectives and Emerging Research Directions in Trifluoroethoxyaminoquinoline Chemistry

Innovation in Catalyst Design for More Efficient and Selective Quinoline (B57606) Synthesis

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, and the development of novel catalysts is crucial for improving the efficiency and selectivity of these processes. numberanalytics.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner–Von Miller, and Friedländer reactions, often require harsh conditions and can produce significant waste. mdpi.comresearchgate.net Consequently, modern research is heavily focused on creating more sustainable and effective catalytic systems.

Recent advancements have seen the rise of various catalytic approaches, including the use of transition metal complexes, nanocatalysts, and metal-free catalysts. numberanalytics.comacs.orgnih.gov Transition metals like palladium, copper, ruthenium, cobalt, and iridium have been extensively used to facilitate diverse reactions, including cross-coupling and cyclization, leading to the formation of the quinoline core. numberanalytics.commdpi.com For instance, copper(II) triflate has been shown to catalyze the three-component coupling of anilines, aldehydes, and alkynes without the need for a ligand, cocatalyst, or solvent. acs.org Similarly, reusable solid acid catalysts like Nafion NR50 have been employed in microwave-assisted Friedländer synthesis, offering an environmentally friendly alternative. mdpi.com

Nanocatalysts are also gaining prominence due to their high surface area and unique catalytic properties, which can lead to improved reaction rates and yields. acs.orgnih.gov These catalysts can be designed to be easily separable and recyclable, adding to their sustainability. numberanalytics.com Furthermore, the development of metal-free catalysts, such as those based on formic acid or Brønsted acid functionalized graphitic carbon nitride (g-C3N4), represents a significant step towards greener chemistry by avoiding the use of potentially toxic and expensive metals. ijpsjournal.comnih.gov

The table below summarizes some innovative catalytic approaches for quinoline synthesis.

Catalyst TypeExampleReaction TypeAdvantages
Transition Metal Copper(II) triflateThree-component couplingLigand-free, solvent-free
Solid Acid Nafion NR50Friedländer synthesisReusable, environmentally friendly
Nanocatalyst Magnetic γ-Fe2O3@Cu-LDH@Cysteine-PdFriedländer synthesisHigh yield, recyclability
Metal-Free Formic AcidDirect synthesis from anilinesMilder conditions, improved selectivity

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Quinoline Drug Design and Synthetic Route Prediction

In the realm of chemical synthesis, ML models are being trained on vast reaction databases to predict the outcomes of chemical reactions with high accuracy. researchgate.netnih.gov These models can identify the most viable synthetic pathways for complex molecules like functionalized quinolines, saving significant time and resources in the laboratory. nih.gov By treating reaction prediction as a "machine translation" problem, where the reactants and reagents are translated into the products, models like the Molecular Transformer have achieved high accuracy in predicting chemical transformations. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for Functionalized Quinolines

The quinoline scaffold is a versatile pharmacophore present in numerous approved drugs with a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. nih.govrsc.orgorientjchem.org While the mechanisms of action for some quinoline-based drugs are well-established, there is a continuous effort to identify novel biological targets and elucidate undiscovered mechanisms for this class of compounds. nih.gov

Functionalized quinolines have shown promise in targeting various proteins and pathways involved in disease. For instance, certain quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are crucial in cancer progression. nih.govrsc.org The exploration of dual-target inhibitors, such as those targeting both EGFR and HER-2, represents a promising strategy in cancer therapy. rsc.org

Beyond cancer, researchers are investigating the potential of quinoline derivatives to modulate other biological targets. For example, functional proteomics approaches have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov Additionally, tacrine-quinoline hybrids have been designed as multi-target agents for Alzheimer's disease, acting as cholinesterase inhibitors, Aβ aggregation blockers, and metal chelators. mdpi.com The broad biological activity of quinolines suggests that many more therapeutic targets and mechanisms of action are yet to be discovered. researchgate.netneliti.com

Development of High-Throughput Screening (HTS) and Lead Optimization Strategies for Quinoline-Based Compound Libraries

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid screening of large compound libraries to identify initial "hits" with desired biological activity. For quinoline-based libraries, HTS is essential for exploring the vast chemical space and identifying starting points for drug development programs.

Once initial hits are identified, the process of lead optimization begins. This iterative process involves the chemical modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.combiobide.com Structure-activity relationship (SAR) studies are a cornerstone of lead optimization, where systematic modifications to the quinoline scaffold help to identify key structural features responsible for biological activity. patsnap.com

Addressing Synthetic Challenges: Scalability, Positional Isomerism, and Process Intensification in Quinoline Production

While significant progress has been made in the synthesis of quinolines, several challenges remain, particularly in the context of large-scale production for pharmaceutical applications. Scalability is a major concern, as reactions that are efficient on a laboratory scale may not be easily transferable to an industrial setting. worldpharmatoday.com Issues such as heat transfer, mixing, and reagent availability can become significant hurdles. worldpharmatoday.comuk-cpi.com

Process intensification aims to address these challenges by developing more efficient, safer, and more sustainable manufacturing processes. This can involve the use of continuous flow reactors, which offer better control over reaction parameters and can improve safety and scalability. The principles of green chemistry are also being increasingly applied to quinoline synthesis, with a focus on reducing waste, using less hazardous solvents, and improving atom economy. uk-cpi.comresearchgate.net Overcoming these synthetic challenges is crucial for ensuring the cost-effective and environmentally responsible production of quinoline-based pharmaceuticals.

Q & A

Basic: What synthetic strategies are effective for preparing 7-(2,2,2-trifluoroethoxy)quinolin-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution to introduce the trifluoroethoxy group at the 7-position of the quinoline ring. Key steps include:

  • Substitution Reaction : Reacting 7-hydroxyquinolin-3-amine with 2,2,2-trifluoroethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. Evidence from analogous quinoline syntheses highlights the importance of temperature control (80–100°C) and extended reaction times (12–24 hours) to maximize yields .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the product. LC-MS and TLC should monitor reaction progress .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts) observed during characterization of this compound derivatives?

Answer:
Contradictions in NMR data may arise from solvent effects, impurities, or dynamic equilibria (e.g., keto-enol tautomerism). To address this:

  • High-Resolution Techniques : Use 400 MHz or higher NMR spectrometers to resolve overlapping peaks. For example, the trifluoroethoxy group’s CF₃ protons may split into quartets (J = 8–10 Hz) in DMSO-d₆, while aromatic protons in the quinoline ring appear as doublets (δ 6.8–8.2 ppm) .
  • Comparative Analysis : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) and reference data from structurally similar compounds (e.g., 7-ethoxyquinolin-3-amine derivatives) .
  • Impurity Removal : Re-purify via preparative HPLC (C18 column, methanol/water gradient) to eliminate trace byproducts that distort spectral signals .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the trifluoroethoxy group’s methylene protons appear as a quartet (δ 4.5–4.7 ppm), while the amine proton resonates as a broad singlet (δ 5.5–6.0 ppm) .
  • Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~257) and isotopic patterns (CF₃ group contributes distinct fragmentation) .
  • Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .

Advanced: How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like NAD(P)H-dependent oxidoreductases or kinases. The trifluoroethoxy group’s electronegativity may enhance binding to hydrophobic pockets, as seen in fluorinated quinoline inhibitors .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogous compounds (e.g., 7-fluoroquinolin-3-amine derivatives) to predict IC₅₀ values .
  • Validation : Pair computational predictions with in vitro enzyme inhibition assays (e.g., fluorometric NADH depletion tests) to refine models .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis and purification steps .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Label containers with hazard symbols (e.g., irritant) .

Advanced: What strategies mitigate low yields in the synthesis of this compound under nucleophilic substitution conditions?

Answer:

  • Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction times (30–60 minutes vs. 24 hours) and improve yields by 15–20% using controlled microwave irradiation (100–120°C) .
  • Solvent Screening : Test high-boiling solvents like diglyme or DMI to stabilize intermediates and reduce side reactions .

Basic: How can researchers validate the stability of this compound in aqueous buffers for biological assays?

Answer:

  • Forced Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Stability >90% over 48 hours is acceptable for most assays .
  • Lyophilization : If instability is observed, lyophilize the compound and reconstitute in DMSO immediately before use .

Advanced: What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

Answer:

  • Membrane Permeability : The trifluoroethoxy group increases lipophilicity (logP ~2.5), enhancing penetration through bacterial membranes. Compare with non-fluorinated analogs to isolate this effect .
  • Target Engagement : Use fluorescence quenching assays to study interactions with bacterial topoisomerase IV or DNA gyrase, leveraging the compound’s planar quinoline ring for intercalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.